molecular formula C9H8FN3 B11911582 5-fluoro-3-methylquinazolin-4(3H)-imine

5-fluoro-3-methylquinazolin-4(3H)-imine

Katalognummer: B11911582
Molekulargewicht: 177.18 g/mol
InChI-Schlüssel: LAJYDMNSOKYRTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-3-methylquinazolin-4(3H)-imine is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methylquinazolin-4(3H)-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylquinazolin-4(3H)-one.

    Formation of Imine: The final step involves the conversion of the quinazolinone to the imine form, which can be achieved using reagents like ammonium acetate or primary amines under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 5-fluoro-3-methylquinazolin-4(3H)-imine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include reduced forms of the imine, such as amines.

    Substitution: Products may include substituted quinazoline derivatives with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

5-fluoro-3-methylquinazolin-4(3H)-imine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-fluoro-3-methylquinazolin-4(3H)-imine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-fluoro-3-methylquinazolin-4(3H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetyl-CoA carboxylase makes it a valuable compound for herbicidal and medicinal applications.

Eigenschaften

Molekularformel

C9H8FN3

Molekulargewicht

177.18 g/mol

IUPAC-Name

5-fluoro-3-methylquinazolin-4-imine

InChI

InChI=1S/C9H8FN3/c1-13-5-12-7-4-2-3-6(10)8(7)9(13)11/h2-5,11H,1H3

InChI-Schlüssel

LAJYDMNSOKYRTB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C(C1=N)C(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.